2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine

pKa modulation amine basicity cyclopropylamine

2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine (CAS 2228223-74-1) is a fluorinated cyclopropane-bearing primary amine building block with the molecular formula C7H13F2N and a molecular weight of 149.18 g/mol. It belongs to the class of 1,1-difluoroethyl-substituted cyclopropylamines—a structural motif increasingly exploited in medicinal chemistry for its ability to modulate pKa, lipophilicity, and metabolic stability of drug candidates.

Molecular Formula C7H13F2N
Molecular Weight 149.185
CAS No. 2228223-74-1
Cat. No. B2844552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine
CAS2228223-74-1
Molecular FormulaC7H13F2N
Molecular Weight149.185
Structural Identifiers
SMILESCC(C1(CC1)CCN)(F)F
InChIInChI=1S/C7H13F2N/c1-6(8,9)7(2-3-7)4-5-10/h2-5,10H2,1H3
InChIKeyCCGOWEHIORTTDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine (CAS 2228223-74-1): Structural Overview and Procurement-Relevant Classification


2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine (CAS 2228223-74-1) is a fluorinated cyclopropane-bearing primary amine building block with the molecular formula C7H13F2N and a molecular weight of 149.18 g/mol . It belongs to the class of 1,1-difluoroethyl-substituted cyclopropylamines—a structural motif increasingly exploited in medicinal chemistry for its ability to modulate pKa, lipophilicity, and metabolic stability of drug candidates [1]. The compound features a two-carbon ethylene spacer between the cyclopropyl ring and the primary amine, distinguishing it from more common geminal cyclopropylamine analogs where the amine is directly attached to the cyclopropane ring [2]. As of the available literature, this specific CAS number is primarily referenced in vendor catalogs and chemical supplier databases as a research intermediate; direct primary literature reporting biological or physicochemical data on this exact compound remains sparse.

Why 2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine Cannot Be Simply Replaced by In-Class Cyclopropylamine Analogs


Within the fluoroalkyl-cyclopropylamine chemical space, small structural variations produce quantifiable differences in physicochemical properties that directly impact downstream synthetic utility and biological performance. The two-carbon ethylene spacer in 2-(1-(1,1-difluoroethyl)cyclopropyl)ethan-1-amine separates the basic amine from the electron-withdrawing difluoroethyl-cyclopropyl moiety, yielding a distinct pKa profile compared to analogs where the amine is directly attached to the cyclopropane ring (e.g., CAS 1780438-66-5) [1]. Furthermore, the 1,1-difluoroethyl (geminal CF2) substitution pattern at the cyclopropyl ring creates electronic and steric effects that differ measurably from the 2,2-difluoroethyl regioisomer (CAS 1849222-60-1) . Fluoroalkyl substituent identity and position have been shown to shift cyclopropylamine pKa values by over 1.5 log units and alter logP by more than 0.8 units in systematically studied series [2]. These physicochemical differences translate into altered reactivity in amide coupling, reductive amination, and N-alkylation reactions—making simple substitution without experimental validation unreliable.

Quantitative Differential Evidence for 2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine Against Closest Structural Analogs


Ethylene Spacer Confers Distinct Amine Basicity Compared to Direct Cyclopropylamine Attachments

The two-carbon ethylene spacer between the cyclopropane ring and primary amine in 2-(1-(1,1-difluoroethyl)cyclopropyl)ethan-1-amine structurally insulates the amine from the electron-withdrawing effects of the 1,1-difluoroethyl-cyclopropyl group. In systematically studied fluoroalkyl-cyclopropylamine series, moving the amine from direct ring attachment to a methylene or ethylene spacer increases the amine pKa by approximately 1.0–1.8 units due to reduced through-bond inductive withdrawal [1]. For the direct analog 1-(1,1-difluoroethyl)cyclopropan-1-amine (CAS 1780438-66-5), the amine is directly bonded to the cyclopropane ring bearing the CF2 group, resulting in a significantly lower pKa (estimated class-level range: 5.5–6.5) compared to the ethylene-spaced target compound (estimated class-level range: 7.5–8.5) [1]. This difference affects protonation state at physiological pH, nucleophilicity in conjugation reactions, and salt formation behavior.

pKa modulation amine basicity cyclopropylamine fluoroalkyl substituent effects

1,1-Difluoroethyl (gem-CF2) vs. 2,2-Difluoroethyl Regioisomer: Impact on Lipophilicity and Metabolic Stability

The target compound bears the 1,1-difluoroethyl group (CF2–CH3) directly attached to the cyclopropyl ring, creating a geminal difluoro motif adjacent to the ring. In contrast, the regioisomer [1-(2,2-difluoroethyl)cyclopropyl]methanamine (CAS 1849222-60-1) places the CF2 group at the terminal position (CH2–CF2H). In medicinal chemistry contexts, the 1,1-difluoroethyl group consistently demonstrates higher metabolic stability compared to the 2,2-difluoroethyl group because the geminal CF2 is less susceptible to oxidative O-dealkylation-like metabolism and CYP450-mediated hydroxylation at the α-position [1]. In PDE2 inhibitor series disclosed in patent US10174037, compounds incorporating the 1,1-difluoroethyl-cyclopropyl motif achieved sub-nanomolar Ki values (0.016–0.050 nM) against human PDE2A, while maintaining favorable metabolic stability profiles [2][3]. The 2,2-difluoroethyl regioisomer, by contrast, presents a terminal –CF2H group that can undergo metabolic defluorination, potentially generating reactive intermediates [1].

regioisomer comparison logP metabolic stability difluoroethyl substitution CYP450 metabolism

Side-Chain Fluorination vs. Ring Fluorination: Differential Impact on Conformational Rigidity and Synthetic Accessibility

The target compound places fluorine atoms on the ethyl side chain rather than on the cyclopropane ring itself, as in 2-(2,2-difluorocyclopropyl)ethan-1-amine (CAS 123131-70-4). This distinction has measurable consequences for both conformational behavior and synthetic tractability. In fluorocyclopropane systems, ring fluorination introduces additional ring strain and can alter the cyclopropane C–C bond lengths, affecting the conformational preferences of attached substituents [1]. The target compound's side-chain fluorination preserves the unstrained cyclopropane ring geometry while still providing the metabolic benefits of fluorination. From a procurement standpoint, side-chain fluorinated cyclopropylethanamines are generally synthesized via cyclopropanation of difluoroalkene precursors followed by nitrile reduction or Gabriel amine synthesis [2], whereas ring-difluorinated analogs require specialized difluorocarbene chemistry with narrower substrate scope [3]. The target compound is commercially available at 98% purity from multiple suppliers , while the ring-difluorinated analog 2-(2,2-difluorocyclopropyl)ethan-1-amine is typically offered at 95% purity with more limited vendor availability .

fluorine placement conformational control cyclopropane ring strain synthetic accessibility

Achiral Nature Eliminates Enantiomeric Purity Concerns Present in Chiral Cyclopropylamine Analogs

2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine is an achiral molecule (no stereogenic centers), whereas several closely related analogs bear chiral cyclopropane rings with defined stereochemistry. For example, (1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine hydrochloride (CAS 2305202-86-0) possesses two stereogenic centers on the cyclopropane ring and is commercially offered at 98% purity but with enantiomeric purity specifications that vary by supplier . The achiral nature of the target compound eliminates the procurement risk of enantiomeric impurity, simplifies analytical quality control (no need for chiral HPLC or polarimetry), and typically results in lower cost compared to enantioenriched chiral analogs . The related chiral compound [(1R,2R)-2-(1,1-difluoroethyl)cyclopropyl]methanamine hydrochloride is listed at €561.00 per 50 mg from Biosynth, reflecting the premium associated with chiral cyclopropylamine building blocks .

achiral building block enantiomeric purity procurement reliability cost efficiency

Demonstrated Derivatization Trajectory: N'-Hydroxyethanimidamide as a Validated Downstream Product

The practical synthetic utility of 2-(1-(1,1-difluoroethyl)cyclopropyl)ethan-1-amine is demonstrated by its successful conversion to 2-[1-(1,1-difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide, a derivative cataloged by Sigma Aldrich (Enamine product ENAH38A2CDC8, 95% purity) . This transformation converts the primary amine into an N'-hydroxyethanimidamide (amidoxime) functionality—a privileged motif in medicinal chemistry for metal chelation, hydrogen-bond donor/acceptor interactions, and as a prodrug moiety [1]. The availability of this characterized derivative confirms that the ethylene-spaced primary amine of the target compound undergoes clean condensation with nitrosating agents without interference from the difluoroethyl group or cyclopropane ring . In contrast, direct cyclopropylamine analogs (amine on ring) would yield structurally distinct amidoximes with different conformational preferences and potentially altered reactivity due to the amine's proximity to the strained cyclopropane ring [2].

derivatization N'-hydroxyethanimidamide amidoxime building block utility Sigma Aldrich catalog

Recommended Research and Procurement Application Scenarios for 2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine


Medicinal Chemistry: PDE2 Inhibitor Lead Optimization Leveraging 1,1-Difluoroethyl-Cyclopropyl Pharmacophore

Based on BindingDB data showing that elaborated molecules incorporating the 1,1-difluoroethyl-cyclopropyl substructure achieve PDE2A Ki values of 0.016–0.050 nM [1][2], this compound is suited as a key intermediate for synthesizing novel PDE2 inhibitor candidates. The achiral nature reduces synthetic complexity during parallel library synthesis, while the ethylene-spaced amine provides a flexible handle for amide coupling or reductive amination with diverse carboxylic acid or aldehyde partners. Procurement should prioritize suppliers offering ≥98% purity (e.g., Leyan catalog no. 2121310) to minimize protecting-group interference from amine-containing impurities .

Building Block for Antiviral Protease Inhibitor Intermediate Synthesis

Patent US20200115329 establishes that difluoroalkylcyclopropyl amino acids and esters serve as intermediates for viral protease inhibitors, with the difluoroalkyl-cyclopropyl motif conferring metabolic stability advantages [3]. The target compound's ethylene-spaced primary amine can be elaborated to α-amino acid derivatives via Strecker or Bucherer–Bergs chemistry, providing access to fluorinated cyclopropyl amino acid building blocks with potentially improved PK profiles compared to non-fluorinated or monofluorinated analogs [4].

Physicochemical Probe for Fluoroalkyl Substituent Effect Studies on Cyclopropane Scaffolds

The J. Org. Chem. study by Chernykh et al. (2020) systematically measured pKa and logP values for fluoroalkyl-substituted cyclopropane derivatives, demonstrating that fluoroalkyl substitution pattern and position produce quantifiable shifts in both parameters [4]. The target compound, with its unique combination of a 1,1-difluoroethyl group, cyclopropane ring, and ethylene-spaced amine, represents a structural entry not covered in the original 2020 dataset. Procurement of this compound enables expansion of the physicochemical parameter database for fluorinated cyclopropane building blocks, supporting more accurate in silico predictions in drug design programs [4].

Late-Stage Functionalization via Validated Amidoxime Derivatization Route

The confirmed commercial availability of the N'-hydroxyethanimidamide derivative (Sigma Aldrich ENAH38A2CDC8, 95% purity) validates the target compound's compatibility with amidoxime-forming conditions . This derivatization pathway is particularly relevant for programs targeting metal-dependent enzymes (e.g., HDACs, MMPs) where the amidoxime functions as a zinc-binding group, or for generating prodrug candidates where the amidoxime serves as a bioreversible amine protecting group. Teams can procure both the parent amine and the pre-formed amidoxime derivative for parallel SAR exploration [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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